Cas no 2682935-69-7 (4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride)
4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- SCHEMBL23727094
- Z5185415087
- EN300-28339523
- 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride
- 2682935-69-7
- 4-Methylquinuclidin-3-one hydrochloride
- 4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride
-
- MDL: MFCD34550674
- Inchi: 1S/C8H13NO.ClH/c1-8-2-4-9(5-3-8)6-7(8)10;/h2-6H2,1H3;1H
- InChI Key: MMXIDBXJYAGBGW-UHFFFAOYSA-N
- SMILES: Cl.O=C1CN2CCC1(C)CC2
Computed Properties
- Exact Mass: 175.0763918g/mol
- Monoisotopic Mass: 175.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 168
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28339523-1g |
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride |
2682935-69-7 | 95% | 1g |
$1070.0 | 2023-09-07 | |
| Enamine | EN300-28339523-5g |
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride |
2682935-69-7 | 95% | 5g |
$3105.0 | 2023-09-07 | |
| Enamine | EN300-28339523-10g |
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride |
2682935-69-7 | 95% | 10g |
$4606.0 | 2023-09-07 | |
| Enamine | EN300-28339523-0.05g |
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride |
2682935-69-7 | 95.0% | 0.05g |
$249.0 | 2025-03-19 | |
| Enamine | EN300-28339523-0.1g |
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride |
2682935-69-7 | 95.0% | 0.1g |
$372.0 | 2025-03-19 | |
| Enamine | EN300-28339523-0.25g |
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride |
2682935-69-7 | 95.0% | 0.25g |
$530.0 | 2025-03-19 | |
| Enamine | EN300-28339523-0.5g |
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride |
2682935-69-7 | 95.0% | 0.5g |
$835.0 | 2025-03-19 | |
| Enamine | EN300-28339523-1.0g |
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride |
2682935-69-7 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 | |
| Enamine | EN300-28339523-2.5g |
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride |
2682935-69-7 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 | |
| Enamine | EN300-28339523-5.0g |
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride |
2682935-69-7 | 95.0% | 5.0g |
$3105.0 | 2025-03-19 |
4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride
Comprehensive Overview of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride (CAS No. 2682935-69-7)
4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride (CAS No. 2682935-69-7) is a bicyclic organic compound with a unique structural framework that has garnered significant interest in pharmaceutical and chemical research. The compound belongs to the class of azabicycloalkanes, which are known for their rigid three-dimensional structures and potential applications in drug discovery. Its hydrochloride salt form enhances solubility and stability, making it a preferred choice for experimental studies. Researchers are particularly intrigued by its molecular scaffold, which resembles bioactive motifs found in neurologically active compounds.
The synthesis of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride involves multi-step organic reactions, often starting from readily available precursors like quinuclidine derivatives. Key steps include cyclization and subsequent methylation, followed by salt formation with hydrochloric acid. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm its purity and structural integrity. The compound’s physicochemical properties, including melting point and solubility profile, are critical for formulation development in preclinical studies.
In recent years, the demand for novel heterocyclic compounds like 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride has surged due to their potential in addressing unmet medical needs. For instance, its structural analogs have shown promise in modulating central nervous system (CNS) targets, sparking discussions in forums and publications about its role in neurodegenerative disease research. This aligns with trending searches on platforms like Google Scholar, where queries such as "azabicyclo compounds in CNS drug discovery" or "synthetic routes for bicyclic amines" reflect growing academic and industrial interest.
From an industrial perspective, CAS No. 2682935-69-7 is often explored as a building block for medicinal chemistry. Its rigid core allows for precise spatial positioning of functional groups, a feature highly valued in the design of allosteric modulators and enzyme inhibitors. Companies specializing in custom synthesis frequently list this compound in catalogs, catering to clients seeking tailored solutions for high-throughput screening campaigns. The compound’s patent landscape is also evolving, with recent filings highlighting derivatives for potential therapeutic applications.
Environmental and regulatory considerations are equally important when working with 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride. While it is not classified as hazardous under current guidelines, proper handling protocols—such as the use of personal protective equipment (PPE) and fume hoods—are recommended during laboratory operations. Disposal should comply with local regulations to minimize ecological impact, a topic frequently searched by sustainability-conscious researchers.
Looking ahead, the versatility of 4-methyl-1-azabicyclo[2.2.2]octan-3-one hydrochloride positions it as a candidate for interdisciplinary collaborations. For example, computational chemists leverage molecular docking studies to predict its interactions with biological targets, while material scientists investigate its potential in supramolecular chemistry. Such cross-disciplinary applications are often highlighted in webinars and whitepapers, addressing FAQs like "How can bicyclic amines improve drug bioavailability?" or "What are the latest advances in heterocyclic synthesis?"
In summary, CAS No. 2682935-69-7 represents a compelling case study in modern chemical innovation. Its combination of structural uniqueness, synthetic accessibility, and therapeutic potential ensures its relevance in both academic and industrial settings. As research progresses, this compound may unlock new avenues in precision medicine and catalysis, further solidifying its place in the scientific lexicon.
2682935-69-7 (4-methyl-1-azabicyclo2.2.2octan-3-one hydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)